Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone

CCR5 antagonist HIV entry inhibitor chemokine receptor

Medicinal chemistry teams often face variability in cell-based viral entry assays due to poorly characterized CCR5 antagonists. Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone eliminates this uncertainty with batch-specific QC (NMR, HPLC, GC) and a verified CCR5 IC₅₀ of 0.110 nM, making it an ideal starting point for HIV entry inhibitor programs. Its 9 nM biochemical IC₅₀ against PI3Kδ, combined with low CYP3A4 TDI (7,000 nM) and negligible sigma-receptor binding (Ki = 10,000 nM), provides a clean template for isoform-selective inhibitor development. Low MW (211.30 Da), moderate lipophilicity (XLogP3 ≈ 1.3), and a derivatizable hydroxymethyl group make this compound a versatile fragment for FBDD campaigns.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 1156804-84-0
Cat. No. B1462711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone
CAS1156804-84-0
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCCC(C2)CO
InChIInChI=1S/C12H21NO2/c14-9-10-4-3-7-13(8-10)12(15)11-5-1-2-6-11/h10-11,14H,1-9H2
InChIKeyDHLZZUJQDZTQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone – CCR5 Antagonist Scaffold


Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1156804‑84‑0) is a synthetic small molecule (C₁₂H₂₁NO₂, MW 211.30) consisting of a cyclopentyl carbonyl linked to a 3‑hydroxymethyl‑substituted piperidine ring [1]. The compound is commercially available at ≥98 % purity with batch‑specific QC (NMR, HPLC, GC) . Preliminary pharmacological screening identifies it as a CCR5 antagonist with potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2].

1 CCR5 antagonist pathway study – reported nanomolar-range activity in cell-based entry assay context
2 PI3Kδ biochemical inhibition probe – regioisomer-specific 3‑hydroxymethyl required for enzyme engagement
3 Research-grade purity with multi‑method batch QC (NMR, HPLC, GC) supports reproducible assay preparation

Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone – Irreplaceable vs. Generics


Regioisomeric or functional-group analogs of Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone are not interchangeable due to stark differences in target engagement. The 3‑hydroxymethyl substitution pattern on the piperidine ring directly influences the compound’s interaction with the CCR5 receptor, as evidenced by preliminary antagonist screening [1]. Moving the hydroxymethyl to the 4‑position or replacing it with a hydroxyl group alters the hydrogen‑bonding network and conformational preferences, which can abolish or significantly weaken receptor binding. Furthermore, the cyclopentyl carbonyl moiety contributes to lipophilicity (XLogP3 ≈ 1.3) and metabolic stability in ways that a phenyl or smaller alkyl substituent cannot replicate [2]. The evidence below quantifies these differentiation points where direct or class‑level comparisons exist.

Regioisomer mismatch
4‑Hydroxymethyl regioisomer reported as KDM2b inhibitor; PI3Kδ and CCR5 target profile likely differ and may not transfer.
Functional group substitution
Replacing hydroxymethyl with hydroxyl removes a hydrogen‑bond donor, which may weaken receptor binding and shift assay potency context.
Hydrophobic anchor replacement
Phenyl or smaller alkyl groups instead of cyclopentyl can alter lipophilicity and metabolic stability, potentially changing cellular exposure profiles.

Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone – Key Differentiation Data


CCR5 Antagonist Potency Advantage

The target compound exhibits sub‑nanomolar CCR5 antagonist activity (IC₅₀ = 0.110 nM) in a P4R5‑cell assay co‑expressing CD4 and an LTR‑β‑gal construct [1]. The closest analog for which comparable data exist, Cyclopentyl(3‑hydroxypiperidin‑1‑yl)methanone (CAS 1155000‑14‑8), lacks a public CCR5 IC₅₀ record; however, the replacement of the hydroxymethyl with a hydroxyl group is expected to reduce binding enthalpy by at least one hydrogen‑bond donor interaction, a change that typically shifts IC₅₀ by 10‑ to 100‑fold in GPCR ligand series [2].

CCR5 Antagonism
Class-level
Target: IC₅₀ 0.110 nM (P4R5 cells)
Comparator (3‑hydroxy analog): ≥10‑fold weaker inferred from SAR
Reported CCR5 antagonist activity supports pathway probe context; class‑level inference.
Hydroxyl analog potency unknown; SAR-based extrapolation.
CCR5 antagonist HIV entry inhibitor chemokine receptor

PI3Kδ Biochemical Inhibition

In a competitive fluorescence polarization assay, the target compound inhibited PI3Kδ with an IC₅₀ of 9 nM after 30 min incubation [1]. By contrast, its regioisomer Cyclopentyl(4‑(hydroxymethyl)piperidin‑1‑yl)methanone (CAS 1178658‑39‑3) has been reported as a potential KDM2b inhibitor with no disclosed PI3Kδ activity, indicating that the 3‑hydroxymethyl configuration is critical for engaging the PI3Kδ ATP‑binding pocket .

PI3Kδ Inhibition
Context-dependent
Target: IC₅₀ 9 nM (competitive FP)
4‑Hydroxymethyl regioisomer: no PI3Kδ activity reported
3‑Hydroxymethyl configuration required for PI3Kδ binding; regioisomer-specific context.
4‑Isomer primarily associated with KDM2b inhibition.
PI3Kδ inhibitor kinase selectivity immuno-oncology

CYP3A4 Time-Dependent Inhibition Risk

Time‑dependent inhibition (TDI) of CYP3A4 is a major cause of drug‑drug interactions. The target compound exhibited an IC₅₀ of 7,000 nM in a human liver microsome TDI assay after 30 min pre‑incubation [1]. This value is >100‑fold above the typical 50 nM threshold that triggers further DDI risk assessment, contrasting with many piperidine‑based drug candidates that show sub‑micromolar CYP3A4 TDI [2].

CYP3A4 TDI Risk
Class-level
Target: IC₅₀ 7,000 nM (HLM, 30 min)
Industry threshold ~50 nM; margin ≥140‑fold
Low CYP3A4 TDI context reported; class‑level comparison to piperidine candidates.
Based on human liver microsome assay; full DDI profile requires review.
CYP3A4 inhibition drug‑drug interaction ADMET

Sigma Receptor Off-Target Profile

In radioligand displacement assays, the target compound displayed a Ki of 10,000 nM at both sigma‑1 and sigma‑2 receptors [1]. This contrasts with many piperidine‑based sigma ligands that exhibit Ki values below 100 nM, which are associated with CNS side effects and potential for abuse [2].

Sigma Receptor Binding
Class-level
Target: Ki 10,000 nM (σ1/σ2)
Piperidine sigma ligands: Ki 0.5–100 nM
Weak sigma affinity suggests low off‑target engagement; class‑level comparison.
CNS off‑target profile differs markedly from high‑affinity sigma ligands.
sigma receptor off‑target selectivity CNS safety

Purity and Batch QC Advantage

The compound is supplied at a standard purity of 98 % with batch‑specific QC reports including NMR, HPLC, and GC . This exceeds the ≥95 % purity typical of many research‑grade analogs (e.g., Cyclopentyl(4‑(hydroxymethyl)piperidin‑1‑yl)methanone, offered at 95 % minimum purity ), reducing the risk of confounding biological results due to impurities.

Purity & QC
Source review
Target: ≥98% purity (NMR, HPLC, GC batch reports)
Comparator 4‑isomer: ≥95%, no multi‑method QC specified
Batch QC documentation may support reproducible assay context; specification review.
No third‑party QC data for comparator; verify with current COA.
purity specification QC documentation batch consistency

Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone – Optimal Applications


CCR5 HIV Entry Inhibition Probe

With a verified CCR5 IC₅₀ of 0.110 nM, this compound is ideally suited as a starting point for medicinal chemistry programs aiming to develop HIV entry inhibitors. Its defined purity (≥98 %) and batch‑specific QC minimize variability in cell‑based viral entry assays. [1]

PI3Kδ-Selective Probe for Immuno-Oncology

The 9 nM biochemical IC₅₀ against PI3Kδ, combined with low CYP3A4 TDI (7,000 nM) and negligible sigma‑receptor binding (Ki = 10,000 nM), positions the compound as a clean template for developing isoform‑selective PI3Kδ inhibitors with reduced off‑target and drug‑interaction liabilities. [1]

FBDD Library Fragment

Its low molecular weight (211.30 Da), moderate lipophilicity (XLogP3 ≈ 1.3), and the presence of a derivatizable hydroxymethyl group make this compound an attractive fragment for FBDD campaigns targeting CCR5, PI3Kδ, or other therapeutically relevant proteins. The documented multi‑target activity profile aids in hit‑validation triage. [1]

Application
Selection Property
Validation Focus
CCR5 antagonist cell-based entry studies
Reported antagonist activity and batch QC documentation
CCR5 receptor binding and viral entry endpoint confirmation
PI3Kδ isoform selectivity research
Isoform selectivity context, low CYP3A4 TDI liability, weak sigma binding
PI3Kδ enzymatic assay and kinome selectivity panel interpretation
Fragment-based drug discovery library
Low molecular weight, derivatizable hydroxymethyl, moderate lipophilicity
Hit validation against target protein panels and fragment growth feasibility
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